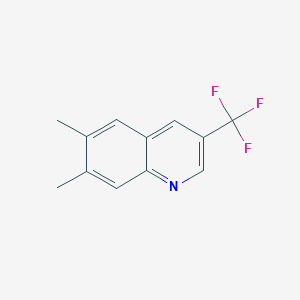
6,7-Dimethyl-3-(trifluoromethyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dimethyl-3-(trifluoromethyl)quinoline is a fluorinated quinoline derivative. Quinoline compounds are known for their diverse biological activities and applications in various fields, including medicine, agriculture, and materials science. The incorporation of fluorine atoms into the quinoline structure often enhances the biological activity and stability of the compound .
Preparation Methods
The synthesis of 6,7-Dimethyl-3-(trifluoromethyl)quinoline can be achieved through several methods:
Cyclization and Cycloaddition Reactions: These methods involve the formation of the quinoline ring system through the cyclization of appropriate precursors.
Displacement of Halogen Atoms or Diaza Groups: This method involves the substitution of halogen atoms or diaza groups with the desired functional groups.
Direct Fluorination: This method involves the direct introduction of fluorine atoms into the quinoline structure.
Cross-Coupling Reactions: These reactions involve the coupling of organometallic compounds with halogenated quinoline derivatives to introduce the desired functional groups.
Chemical Reactions Analysis
6,7-Dimethyl-3-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides under appropriate conditions.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can replace fluorine atoms with other functional groups.
Cross-Coupling Reactions: Suzuki–Miyaura coupling is a common method to introduce various substituents onto the quinoline ring.
Scientific Research Applications
6,7-Dimethyl-3-(trifluoromethyl)quinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antibacterial, antineoplastic, and antiviral activities.
Medicine: It is investigated for its potential use in developing new drugs for various diseases.
Industry: The compound is used in the production of liquid crystals and cyanine dyes.
Mechanism of Action
The mechanism of action of 6,7-Dimethyl-3-(trifluoromethyl)quinoline involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
6,7-Dimethyl-3-(trifluoromethyl)quinoline can be compared with other fluorinated quinoline derivatives:
7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline: Known for its antimalarial activity.
Mefloquine: Another antimalarial drug with a similar quinoline structure.
Brequinar: An antineoplastic drug used in transplantation medicine.
Flosequinan: A drug used for treating heart diseases.
The unique combination of methyl and trifluoromethyl groups in this compound distinguishes it from other quinoline derivatives, providing it with unique properties and applications .
Properties
Molecular Formula |
C12H10F3N |
|---|---|
Molecular Weight |
225.21 g/mol |
IUPAC Name |
6,7-dimethyl-3-(trifluoromethyl)quinoline |
InChI |
InChI=1S/C12H10F3N/c1-7-3-9-5-10(12(13,14)15)6-16-11(9)4-8(7)2/h3-6H,1-2H3 |
InChI Key |
GTLQPTBOZLWQOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC(=CN=C2C=C1C)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















